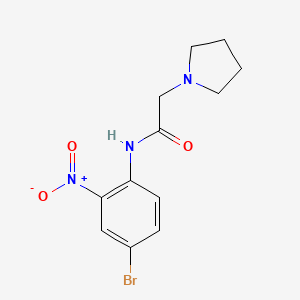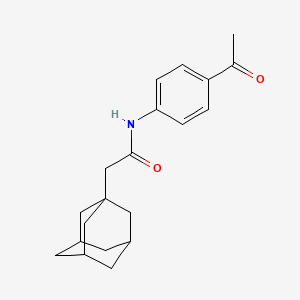
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
Descripción general
Descripción
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Br-PYR, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. Br-PYR is a pyrrolidine-based compound that has been synthesized through several methods.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the activity of telomerase, an enzyme that is overexpressed in cancer cells. N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. The anti-inflammatory activity of N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is attributed to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide's anticonvulsant activity is thought to be due to its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that it reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress. It also increases the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It also increases the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10). N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits potent antitumor, anti-inflammatory, and anticonvulsant activities. However, N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide also has limitations. It has poor solubility in water, which limits its use in in vivo studies. It also has low bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and epilepsy. Another direction is to improve its solubility and bioavailability to enhance its efficacy in vivo. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been studied for its potential biomedical applications, including its use as an antitumor agent, anti-inflammatory agent, and anticonvulsant agent. Studies have shown that N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide inhibits the growth of cancer cells and induces apoptosis. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has also been found to have anticonvulsant activity by increasing the threshold for seizure induction.
Propiedades
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-9-3-4-10(11(7-9)16(18)19)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBLYPSCLSZHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4137814.png)
![1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4137815.png)
![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4137843.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4137844.png)
![ethyl 4-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4137849.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4137855.png)

![4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137866.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxo-1-phenylpropyl]-4-chlorophenol](/img/structure/B4137869.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B4137876.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4137886.png)
![1-[4-(3,5-dichloro-4-isopropoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4137898.png)